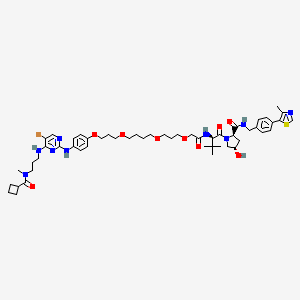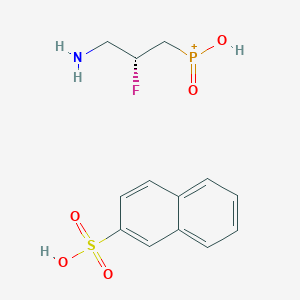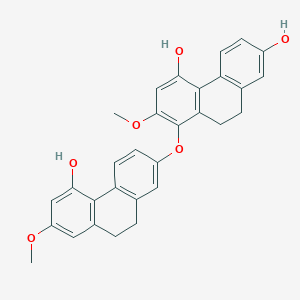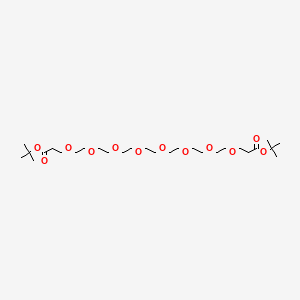![molecular formula C25H31F3N4O2 B11934033 1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea](/img/structure/B11934033.png)
1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EMD534085 is a potent and selective small molecule inhibitor of Eg5, a microtubule motor protein critical for proper spindle formation during mitosis. This compound has shown significant preclinical antitumor activity by causing mitotic arrest and cell death in various tumor types .
Chemical Reactions Analysis
EMD534085 undergoes several types of chemical reactions, primarily involving its interaction with microtubule motor proteins. It is a potent inhibitor of mitotic kinesin-5 with an IC50 value of 8 nM . The compound does not inhibit other tested kinesins at 1 μM or 10 μM concentrations, demonstrating its selectivity for kinesin-5 . The major products formed from these reactions include phospho-histone H3 positive cells, indicating target modulation .
Scientific Research Applications
EMD534085 has been extensively studied for its potential in cancer treatment. It has shown in vivo anti-tumor activity in several tumor types by causing mitotic arrest and cell death . The compound has been tested in phase I dose-escalation studies in patients with advanced solid tumors and lymphoma, demonstrating preliminary antitumor results . Additionally, EMD534085 has been used in preclinical studies to investigate its effects on various cancer cell lines, including HeLa and MCF7 cells .
Mechanism of Action
EMD534085 exerts its effects by inhibiting the kinesin spindle protein Eg5, which is involved in mitosis. This inhibition promotes mitotic arrest, leading to cell death . The compound binds to the allosteric pocket of kinesin-5, preventing proper spindle formation and causing prolonged mitotic arrest . This mechanism of action has been confirmed through various preclinical studies, demonstrating its potential as an antimitotic cancer drug .
Comparison with Similar Compounds
EMD534085 is unique in its selectivity for kinesin-5, distinguishing it from other kinesin inhibitors. Similar compounds include other kinesin-5 inhibitors, such as ispinesib and filanesib, which also target the same protein but may have different selectivity profiles and efficacy . EMD534085’s ability to cause rapid cell death during mitotic arrest and its selectivity for kinesin-5 make it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C25H31F3N4O2 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea |
InChI |
InChI=1S/C25H31F3N4O2/c1-32(2)13-12-29-24(33)30-15-18-9-10-19-22(16-6-4-3-5-7-16)31-21-11-8-17(25(26,27)28)14-20(21)23(19)34-18/h3-8,11,14,18-19,22-23,31H,9-10,12-13,15H2,1-2H3,(H2,29,30,33)/t18-,19?,22?,23?/m1/s1 |
InChI Key |
MARIUIDCPUZLKZ-FTXYOQTCSA-N |
Isomeric SMILES |
CN(C)CCNC(=O)NC[C@H]1CCC2C(NC3=C(C2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)CCNC(=O)NCC1CCC2C(NC3=C(C2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide](/img/structure/B11933967.png)



![[(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate](/img/structure/B11933981.png)

![1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone](/img/structure/B11934005.png)
![4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11934007.png)





![5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11934037.png)
